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molecular formula C10H10O3 B8796861 2,4-Pentanedione, 3-(2-furanylmethylene)- CAS No. 4728-04-5

2,4-Pentanedione, 3-(2-furanylmethylene)-

Cat. No. B8796861
M. Wt: 178.18 g/mol
InChI Key: LYUYRWISWALFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05288750

Procedure details

A solution containing 2.9g of furfural, 5.0 g of 2,4-pentanedione and 1 g of ammonium acetate in 25ml of 2-propanol was refluxed for 3 h. The solvent was evaporated in vacuo and the residue was purified by using column chromatography. Yellowish oil, yield 61%.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9](=[O:14])[CH2:10][C:11](=[O:13])[CH3:12].C([O-])(=O)C.[NH4+]>CC(O)C>[C:11]([C:10](=[CH:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[C:9](=[O:14])[CH3:8])(=[O:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(C(C)=O)=CC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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